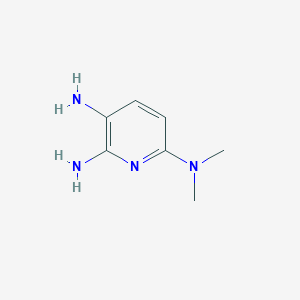

6-二甲氨基-2,3-二氨基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of poly(2,6-diaminopyridine) has been achieved using a rotating packed bed, which significantly improved the efficiency of the process . Another study reported the synthesis of a compound through a three-component reaction of 3,5-diacetyl-2,6-dimethylpyridine, p-N-dimethylaminobenzaldehyde, and phenylhydrazine .科学研究应用

环加成反应和吡啶衍生物合成

- 环加成形成吡啶衍生物:2-(苯基氨基)和 2-(二甲氨基)噻唑与乙炔二甲酸二甲酯的反应导致形成 6-(苯基氨基)和 6-(二甲氨基)-3,4-吡啶二甲酸二甲酯,提示了 [2+2] 环加成机理。这一途径得到了计算和实验证据的支持,突出了通过意外的反应序列创建新型吡啶衍生物的潜力 (Alajarín 等人,2006)。

抗氧化剂特性和化学稳定性

- 来自吡啶衍生物的新型抗氧化剂:合成了一系列 6-取代-2,4-二甲基-3-吡啶醇并评估了它们的抗氧化特性。一些衍生物表现出显着的酚链断裂抗氧化能力,表明它们在开发新型抗氧化剂化合物中的潜在应用 (Wijtmans 等人,2004)。

先进材料和配体设计

- 荧光质子海绵类似物:对苯并[h]喹啉和苯并[h]喹唑啉的 10-二甲氨基衍生物的研究揭示了它们的高碱性和意外的荧光特性。这些化合物作为已知质子海绵的混合类似物,为设计具有传感和成像潜在应用的新型荧光材料提供了见解 (Pozharskii 等人,2016)。

催化和合成方法

- 有机合成中的催化应用:使用 4-(二甲氨基)吡啶作为催化剂合成手性二酰胺酯大环化合物证明了对某些金属离子的选择性识别,表明在催化和金属离子检测中的应用 (Gao 等人,2004)。

DNA 相互作用和癌症研究

- 癌症治疗的 G 四链体结合配体:开发了一种微流体平台用于合成稳定的四链体 DNA 结构的芳香三芳基吡啶发色团。这项工作通过靶向端粒酶抑制为新的癌症治疗开辟了途径 (Smith 等人,2009)。

安全和危害

作用机制

Target of Action

The primary target of 6-Dimethylamino-2,3-diaminopyridine, also known as Amifampridine, is the voltage-gated potassium channels present in nerve terminals . These channels play a crucial role in the regulation of membrane potential and the propagation of action potentials.

Mode of Action

Amifampridine works by blocking potassium channel efflux in nerve terminals. This action prolongs the duration of the action potential, allowing calcium channels to remain open for a longer time . The extended opening of these channels facilitates a greater release of acetylcholine , a neurotransmitter, which stimulates muscle at the end plate .

Biochemical Pathways

In the context of Lambert–Eaton myasthenic syndrome (LEMS), acetylcholine release is inhibited as antibodies involved in the host response against certain cancers cross-react with calcium channels on the prejunctional membrane . By blocking the potassium channels, Amifampridine enhances the release of acetylcholine, thereby improving neuromuscular transmission .

Pharmacokinetics

Amifampridine exhibits high bioavailability, ranging from 93–100% . It undergoes metabolism via acetylation to form 3-N-acetylamifampridine . The elimination half-life of Amifampridine is approximately 2.5 hours , while that of 3-N-acetylamifampridine is around 4 hours . The compound is excreted through the kidneys, with 19% unmetabolized and 74–81% as 3-N-acetylamifampridine .

Result of Action

The primary result of Amifampridine’s action is the enhanced release of acetylcholine, leading to improved neuromuscular transmission . This can alleviate symptoms in conditions like LEMS, where acetylcholine release is typically inhibited .

属性

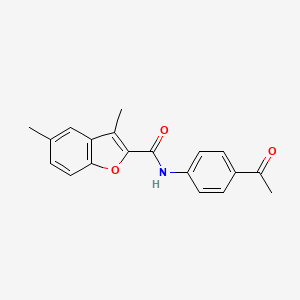

IUPAC Name |

6-N,6-N-dimethylpyridine-2,3,6-triamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-11(2)6-4-3-5(8)7(9)10-6/h3-4H,8H2,1-2H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFIIMQCNYORSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(C=C1)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-allyl-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2943957.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2943958.png)

![(1R,5S)-3-(pyridin-3-yloxy)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2943966.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2943971.png)

![8-(4-chlorophenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2943975.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2943978.png)